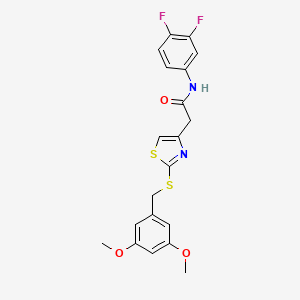

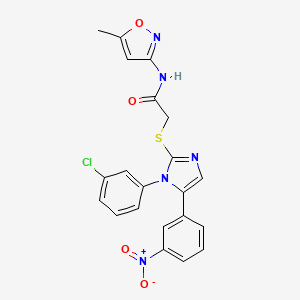

(Z)-methyl 4-((6-(cyanomethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(Z)-methyl 4-((6-(cyanomethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate" is a derivative of the (Z)-3-{[3-oxobenzofuran-2(3H)-ylidene]methyl}-4H-chromen-4-one class. These derivatives are known for their potential antimicrobial activity and are synthesized through a series of reactions including the Vilsmeier–Haack reaction, Claisen–Schmidt reaction, and the use of mercury(II) acetate/cupric bromide .

Synthesis Analysis

The synthesis of related compounds involves starting with 2-hydroxyl acetophenones and subjecting them to a sequence of chemical reactions. The Vilsmeier–Haack reaction is typically used to form the 3-oxobenzofuran structure, which is a key feature in these molecules. The Claisen–Schmidt reaction is likely employed to introduce the (Z)-configuration into the molecule, which is crucial for the biological activity of these compounds. The use of mercury(II) acetate/cupric bromide could be part of the steps to introduce the methyl benzoate group into the molecule .

Molecular Structure Analysis

While the exact molecular structure of "(Z)-methyl 4-((6-(cyanomethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate" is not detailed in the provided papers, the structure can be inferred from the synthesis methods and the known structure of similar compounds. The molecule likely contains a benzofuran ring system with a 3-oxo group and a (Z)-configured double bond. The presence of a cyanomethoxy group suggests additional reactivity and potential for further chemical modifications .

Chemical Reactions Analysis

The synthesized compounds in this class have been characterized by various spectroscopic methods, which implies that they are stable enough to be analyzed. The presence of multiple functional groups such as the 3-oxo group, the cyanomethoxy group, and the methyl benzoate moiety suggests that these molecules could participate in a range of chemical reactions. These could include nucleophilic attacks at the carbonyl carbon, addition reactions at the double bond, or substitution reactions at the methoxy group .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are not explicitly detailed in the provided papers. However, based on the structural features and the known properties of similar compounds, it can be anticipated that these molecules would exhibit typical properties of aromatic esters and ketones. This includes moderate to low solubility in water, higher solubility in organic solvents, and the potential to form crystals with specific lattice structures under the right conditions, as seen in related compounds .

科学的研究の応用

Antimicrobial Activity

A series of derivatives including (Z)-3-{[3-oxobenzofuran-2(3H)-ylidene]methyl}-4H-chromen-4-one, which are structurally related to (Z)-methyl 4-((6-(cyanomethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate, have been synthesized and tested for their antimicrobial activity. The compounds were characterized using IR, 1H and 13C NMR, mass spectral data, and elemental analysis, highlighting their potential in antimicrobial research (Pervaram et al., 2018).

Anti-Cancer Potential

Research into novel quinuclidinone derivatives, which are structurally similar to (Z)-methyl 4-((6-(cyanomethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate, demonstrated their potential as anti-cancer agents. The study involved the synthesis of these compounds and testing their anti-cancer activity through a cell viability assay using A549 & L132 cell lines, along with an exploration of the mechanism of cell death (Soni et al., 2015).

Chemical Synthesis and Characterization

The compound has been utilized in various chemical syntheses, illustrating its versatility in creating different molecular structures. For example, its use in the synthesis of polyunsaturated constituents of phenolic lipids, as well as in the preparation of novel pyran derivatives, demonstrates its importance in organic chemistry and material science (Tyman & Visani, 1997); (Mérour & Cossais, 1991).

Photophysical Properties

The study of the photophysical properties of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, a related compound, in various solvents revealed unique luminescence properties. This research contributes to the understanding of the behavior of such compounds under different physical conditions, which can be crucial in fields like photonics and materials science (Kim et al., 2021).

Crystal Engineering

Studies involving methyl 2-(carbazol-9-yl)benzoate, which shares similarities with the target compound, have contributed to advancements in crystal engineering. Research in this area focuses on the transformation of crystal structures under varying conditions, like high pressure, which is significant in the field of materials science (Johnstone et al., 2010).

特性

IUPAC Name |

methyl 4-[(Z)-[6-(cyanomethoxy)-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO5/c1-23-19(22)13-4-2-12(3-5-13)10-17-18(21)15-7-6-14(24-9-8-20)11-16(15)25-17/h2-7,10-11H,9H2,1H3/b17-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALOYQSKSMXACW-YVLHZVERSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-methyl 4-((6-(cyanomethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-[3-(2-Bromophenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2502500.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-fluorobenzamide](/img/structure/B2502502.png)

![[4-[(3-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate](/img/structure/B2502503.png)

![(E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2502504.png)

![3-benzyl-8-(2-chloroethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2502508.png)

![5-amino-N-(2-furylmethyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502513.png)

![4-Chlorobenzyl {6-[4-(3-chlorophenyl)piperazino]-2-phenyl-4-pyrimidinyl}methyl sulfide](/img/structure/B2502514.png)